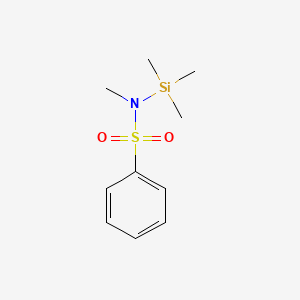

N-Methyl-N-(trimethylsilyl)benzenesulfonamide

Description

Properties

CAS No. |

89902-34-1 |

|---|---|

Molecular Formula |

C10H17NO2SSi |

Molecular Weight |

243.40 g/mol |

IUPAC Name |

N-methyl-N-trimethylsilylbenzenesulfonamide |

InChI |

InChI=1S/C10H17NO2SSi/c1-11(15(2,3)4)14(12,13)10-8-6-5-7-9-10/h5-9H,1-4H3 |

InChI Key |

HDTNDDJZECDSLZ-UHFFFAOYSA-N |

Canonical SMILES |

CN([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(trimethylsilyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with trimethylsilyl chloride and a methylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(trimethylsilyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include dimethyl sulfoxide (DMSO) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

N-Methyl-N-(trimethylsilyl)benzenesulfonamide and related sulfonamides have been investigated for their potential as therapeutic agents, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, in inhibiting carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor progression. For instance, one study demonstrated that a related compound significantly impaired cell growth in MDA-MB-231 breast cancer cells compared to standard treatments .

Table 1: Anticancer Activity of Sulfonamide Derivatives

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit specific enzymes, making them valuable in drug design. The inhibition of CA IX by these compounds has shown promising selectivity over other isoforms, which is crucial for minimizing side effects in cancer therapies .

Analytical Chemistry Applications

This compound is also utilized as a derivatizing agent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS).

Derivatization Reagent

This compound serves as a derivatizing reagent for various organic compounds, enhancing their volatility and detectability during analysis. It has been effectively used to quantify carbohydrate intermediates in glycation systems and to characterize damaged products of nucleobases exposed to UV light .

Table 2: Analytical Applications of this compound

| Application | Methodology | Target Compounds | Reference |

|---|---|---|---|

| Quantification of glycation intermediates | GC-MS | Carbohydrates | |

| Characterization of UV-damaged nucleobases | GC-MS | Thymine, Cytosine |

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound in various contexts:

- Antiproliferative Effects : A study reported that treatment with a related benzenesulfonamide derivative resulted in significant antiproliferative effects on multiple cancer cell lines, indicating potential for further development as an anticancer agent .

- Synthesis Techniques : Research has focused on optimizing synthesis methods for sulfonamides to enhance yields and reduce by-products, demonstrating the compound's versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of N-Methyl-N-(trimethylsilyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The benzenesulfonamide group is known to inhibit certain enzymes, making the compound useful in enzyme inhibition studies .

Comparison with Similar Compounds

Structural and Electronic Modifications

The following table summarizes key structural differences and functional impacts between N-Methyl-N-(trimethylsilyl)benzenesulfonamide and analogous sulfonamides:

Reactivity and Stability

- Electronic Effects : Electron-rich substituents (e.g., methyl, methoxy) improve reaction yields in oxidation and coupling reactions. For example, N-methyl-N-(phenylethynyl)benzenesulfonamide with a para-methyl group achieved 83% yield, while nitro-substituted analogs yielded only 35% due to electron withdrawal .

- Trimethylsilyl Group: The TMS group in this compound may enhance stability under anhydrous conditions but is susceptible to cleavage by fluoride ions (e.g., TBAF), as seen in SEM-protected sulfonamides . This contrasts with non-silylated analogs like T0901317, which rely on trifluoromethyl groups for metabolic stability .

Physical Properties

- Solubility and Crystallinity : Methoxy and benzoyl substituents (e.g., N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide) enhance crystallinity, as shown by single-crystal X-ray data . In contrast, the bulky TMS group may reduce solubility in polar solvents but improve compatibility with organic phases.

- Melting Points : Electron-withdrawing groups (e.g., nitro) typically raise melting points, while bulky substituents like TMS may lower them due to disrupted crystal packing .

Research Findings and Implications

- Synthetic Yields : Electron-donating groups on the benzene ring improve yields in sulfonamide syntheses, as seen in N-methyl-N-(phenylethynyl)benzenesulfonamide derivatives .

- Analytical Utility : The TMS group’s role in MSTFA underscores its value in derivatization, implying that this compound may find niche applications in sample preparation .

Biological Activity

N-Methyl-N-(trimethylsilyl)benzenesulfonamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, often involving the reaction of N-methyl trifluoroacetamide with trimethylsilyl reagents. The synthesis process is crucial as it influences the compound's purity and biological efficacy. The structural features of benzenesulfonamides, including the presence of a sulfonamide group, contribute to their biological activities.

2. Antimicrobial Activity

Recent studies have demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains. For instance, a study highlighted the antimicrobial activity of benzenesulfonamide-bearing compounds against Mycobacterium abscessus, showing that certain derivatives possess stronger activity than conventional antibiotics .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 13 | M. abscessus complex | 0.5 μg/mL |

| Compound 15 | M. tuberculosis H37Ra | 0.8 μg/mL |

| Compound 19 | M. bovis BCG | 0.6 μg/mL |

These results indicate the potential of this compound derivatives as candidates for further development in antimicrobial therapies.

3. Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. Compounds derived from benzenesulfonamides have shown promising results in inhibiting cancer cell growth across various types of cancer.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated several benzenesulfonamide derivatives against human cancer cell lines such as MCF-7 (breast cancer), OVCAR-8 (ovarian cancer), and NCI/ADR-RES (multidrug-resistant ovarian cancer). The results indicated that certain derivatives exhibited IC50 values ranging from 1.9 μM to 4.8 μM, demonstrating significant cytotoxicity against these cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 11 | MCF-7 | 2.1 |

| Compound 15 | OVCAR-8 | 1.9 |

| Compound 19 | NCI/ADR-RES | 4.8 |

These findings suggest that this compound could be a valuable scaffold for developing new anticancer agents.

The biological activity of this compound is largely attributed to its ability to interfere with critical cellular processes in both microbial and cancer cells. The sulfonamide group is known to inhibit carbonic anhydrases in bacteria and tumor cells, disrupting their metabolic pathways and leading to cell death .

5. Future Directions and Research Implications

The promising biological activities associated with this compound highlight its potential as a lead compound for drug development. Future research should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profiles.

- Combination Therapies : Exploring synergistic effects with existing antibiotics or chemotherapeutics to enhance treatment outcomes.

Q & A

Q. Basic Research Focus

- H/C NMR : Key signals include the TMS group (δ 0.1–0.3 ppm in H; δ 0–5 ppm in C) and sulfonamide protons (δ 7.5–8.5 ppm for aromatic protons).

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm and 1150 cm) and Si-C bonds (~1250 cm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C11H17NO2SSi) .

How can computational modeling resolve contradictions in reaction yields for derivatives of this compound?

Advanced Research Focus

Conflicting yields in similar reactions (e.g., 35% vs. 83% in DMSO-mediated oxidations) arise from electronic/steric effects. Strategies include:

- DFT Studies : Calculate transition-state energies to identify steric hindrance from bulky substituents.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO polarity) on reaction pathways .

What methodologies optimize the stability of this compound under varying pH conditions?

Advanced Research Focus

The TMS group hydrolyzes under acidic/basic conditions. Stability studies involve:

- pH-Dependent Kinetics : Monitor hydrolysis rates via HPLC at pH 2–12.

- Stabilization Strategies : Use aprotic solvents (e.g., THF) or additives (e.g., TMSCl) to suppress desilylation .

How does the trimethylsilyl group affect crystallinity and solubility compared to non-silylated analogs?

Q. Basic Research Focus

- Crystallinity : The TMS group disrupts crystal packing, reducing melting points (e.g., ~120°C vs. ~180°C for non-silylated analogs).

- Solubility : Enhanced lipophilicity improves solubility in non-polar solvents (e.g., hexane, toluene), critical for reactions requiring anhydrous conditions .

What are the challenges in scaling up the synthesis of this compound for multi-gram applications?

Q. Advanced Research Focus

- Continuous Flow Chemistry : Mitigate exothermic silylation reactions by controlling residence time and temperature.

- Automated Purification : Simulated moving bed (SMB) chromatography improves yield consistency .

How can isotopic labeling (e.g., 13^{13}13C, 29^{29}29Si) aid in mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.